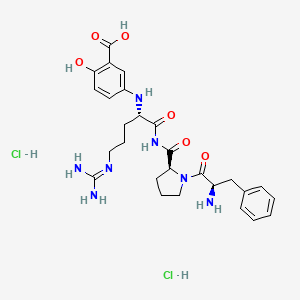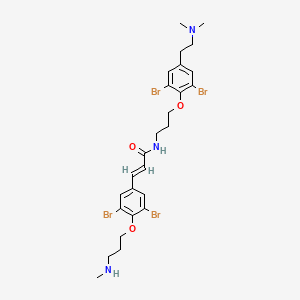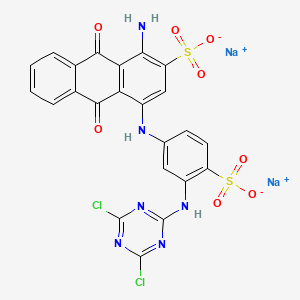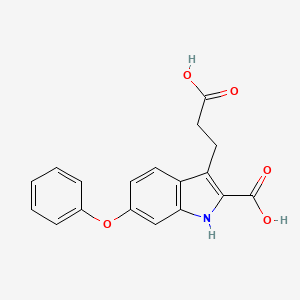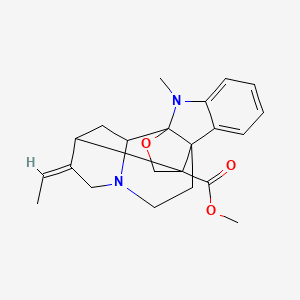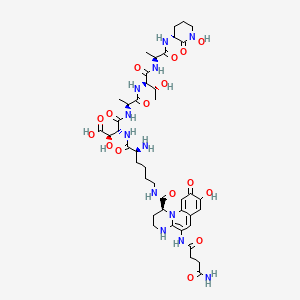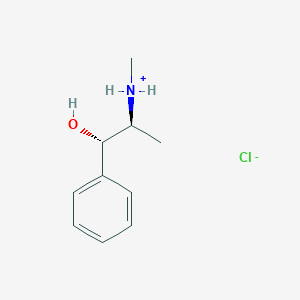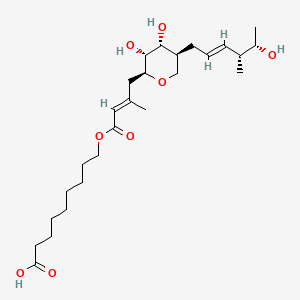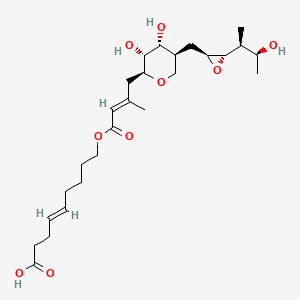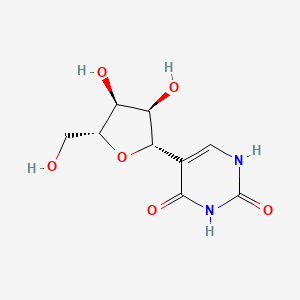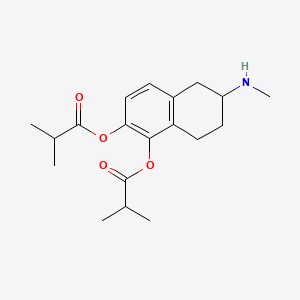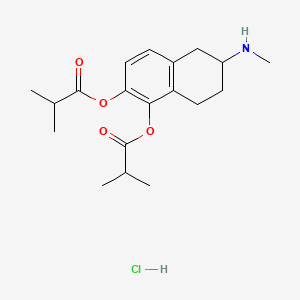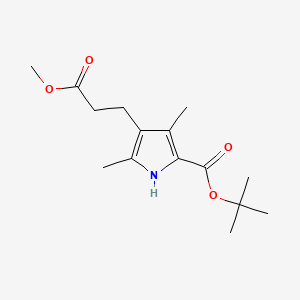
Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate
Descripción general
Descripción
PYR-4897, CAS#60024-89-7, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
Aplicaciones Científicas De Investigación
1. Photooxidation and Oxidative Coupling in Dye-Sensitized Processes
Research has shown that dye-sensitized photooxidation of related pyrrole compounds can lead to the formation of bipyrrolic oxidative coupling products. For example, tert-butyl 3-methoxypyrrole-2-carboxylate yielded tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic products upon photooxidation (Wasserman, Power, & Petersen, 1996). This process is significant in the study of pyrrole chemistry and its applications in materials science.
2. Synthesis of Substituted Pyrroles and Precursors for Prodigiosin
The reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen has been studied to yield 5-substituted pyrroles. These products serve as precursors for prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004). Prodigiosin is a red pigment produced by certain bacteria and has potential applications in pharmaceuticals and dye industries.
3. Formation of 3-Hydroxy-1H-pyrrole and Its Reactions
Flash vacuum pyrolysis of tert-butyl amino acetate derivatives can yield 3-hydroxy-1H-pyrrole, which reacts with mild electrophiles at the 2-position. This process is notable in the field of organic chemistry for the synthesis of pyrrole derivatives (Hill et al., 2009).
4. Synthesis of Chiral Bipyrroles
Researchers have synthesized diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process is relevant in the synthesis of chiral molecules, which are important in pharmaceuticals and materials science (Skowronek & Lightner, 2003).
5. Study of Atropisomerism in Pyrroles
Iodopyrroles and related derivatives have shown restricted rotation about a bond due to bulky tert-butyl groups. These compounds are part of a rare class of atropisomers, which are significant in stereochemistry and pharmaceutical synthesis (Boiadjiev & Lightner, 2002).
6. Synthesis of Hydroxyalkyl Derivatives
The synthesis of hydroxyalkyl derivatives of tert-butyl oxopyrrole carboxylates through Mukaiyama crossed-aldol-type reactions issignificant in organic synthesis. These derivatives exhibit interesting stereochemistry and are useful in constructing complex organic molecules (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).
7. Development of Antiinflammatory Agents
Research has led to the synthesis of a series of compounds based on tert-butyl pyrrolidin-2-ones, showing potential as antiinflammatory and analgesic agents. These compounds have been evaluated for their efficacy and safety compared to existing drugs (Ikuta et al., 1987).
8. Synthesis and Application in Catalysis
The synthesis and application of tert-butyl-based compounds in catalysis have been explored, particularly in the context of hydroformylation reactions. Such research contributes to the development of more efficient and selective catalytic processes in industrial chemistry (Mikhel et al., 2011).
Propiedades
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-9-11(7-8-12(17)19-6)10(2)16-13(9)14(18)20-15(3,4)5/h16H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRHYGHGCUJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303192 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate | |
CAS RN |
60024-89-7 | |
| Record name | 60024-89-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



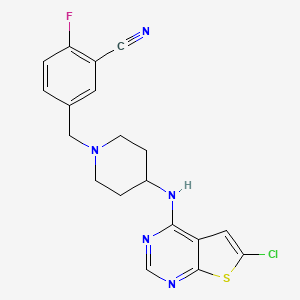
![N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide](/img/structure/B1679806.png)
